molecular formula C14H19NO B7475600 N-benzyl-N-methylcyclopentanecarboxamide

N-benzyl-N-methylcyclopentanecarboxamide

Cat. No.: B7475600
M. Wt: 217.31 g/mol
InChI Key: SJDFKTSVUAHCAG-UHFFFAOYSA-N
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Description

N-benzyl-N-methylcyclopentanecarboxamide is a synthetic cyclopentanecarboxamide derivative characterized by a cyclopentane ring substituted with a carboxamide group at one position. The amide nitrogen is further functionalized with benzyl (C₆H₅CH₂-) and methyl (-CH₃) groups. Its IUPAC name is this compound, with the molecular formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol.

Properties

IUPAC Name

N-benzyl-N-methylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15(11-12-7-3-2-4-8-12)14(16)13-9-5-6-10-13/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDFKTSVUAHCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of N-benzyl-N-methylcyclopentanecarboxamide include compounds sharing the cyclopentanecarboxamide core but differing in substituents on the amide nitrogen or cyclopentane ring. Below is a comparative analysis based on available evidence:

N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide

  • Molecular Formula: C₁₉H₂₁NO₂
  • Molecular Weight : 295.38 g/mol
  • Structural Differences :
    • The amide nitrogen is substituted with a 4-methoxyphenyl group (vs. benzyl and methyl groups in the target compound).
    • An additional phenyl group is attached to the cyclopentane ring (position 1), absent in this compound.
  • The 1-phenyl group on the cyclopentane ring introduces steric bulk, which could influence binding affinity in biological targets or alter crystallinity in solid-state applications .

Other Cyclopentanecarboxamide Derivatives

  • Lipophilicity : Alkyl substituents (e.g., ethyl, propyl) reduce polarity compared to aromatic groups like benzyl.
  • Metabolic Stability : Aromatic substituents (e.g., benzyl) may confer resistance to oxidative metabolism relative to alkyl chains.

Table 1: Key Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Properties
This compound C₁₄H₁₉NO 217.31 Benzyl, methyl Moderate lipophilicity, compact structure
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide C₁₉H₂₁NO₂ 295.38 4-Methoxyphenyl, 1-phenyl Higher polarity, steric hindrance

Research Findings and Functional Insights

However, general trends in cyclopentanecarboxamide chemistry suggest:

  • Synthetic Accessibility : The cyclopentane ring’s conformational rigidity may favor stereoselective synthesis, though substituent bulk (e.g., benzyl vs. 4-methoxyphenyl) could influence reaction yields .
  • Biological Relevance : Aromatic substituents (e.g., benzyl) are common in CNS-active compounds due to their ability to penetrate lipid membranes.

Limitations and Recommendations for Further Study

  • Data Gaps: No experimental data (e.g., solubility, melting point, or bioactivity) are available in the provided sources.
  • Suggested Research : Comparative pharmacokinetic studies or computational modeling (e.g., molecular docking) could elucidate structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methylcyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methylcyclopentanecarboxamide

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